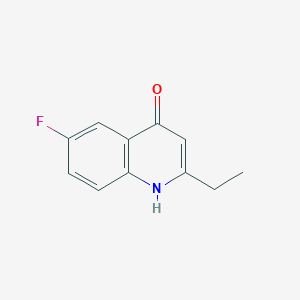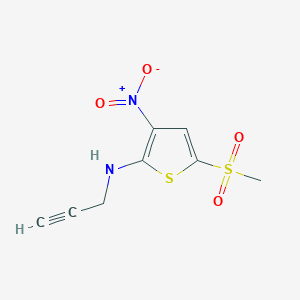
2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-ethyl-6-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through a cyclization process to form the quinolinone ring system. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound may interact with other cellular targets, such as proteins involved in cell signaling pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
6-Fluoro-1,4-dihydroquinolin-4-one: This compound lacks the ethyl group at the 2-position, which may affect its biological activity and chemical reactivity.
2-Ethyl-1,4-dihydroquinolin-4-one: This compound lacks the fluorine atom at the 6-position, which may influence its pharmacological properties and interactions with molecular targets.
2-Ethyl-6-chloro-1,4-dihydroquinolin-4-one: This compound has a chlorine atom instead of a fluorine atom at the 6-position, which may result in different chemical and biological properties.
The unique combination of the ethyl and fluorine substituents in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethyl-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-2-8-6-11(14)9-5-7(12)3-4-10(9)13-8/h3-6H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEVEYVRFMAFTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C2=C(N1)C=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B2396348.png)
![4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid](/img/structure/B2396349.png)
![ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2396350.png)
![ethyl 3-ethyl-5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2396354.png)
![1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396356.png)
![[(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride](/img/structure/B2396357.png)
![(4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2396358.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2396360.png)

![N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396362.png)
![3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide](/img/structure/B2396364.png)

